molecular formula C13H20N4O2 B2362086 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 730950-15-9

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2362086
CAS No.: 730950-15-9
M. Wt: 264.329
InChI Key: XKHVGGWQNAGVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionisation and Methylation Reactions

Studies on purine derivatives, including "3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione", often focus on their ionisation and methylation reactions, which are crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science. Rahat, Bergmann, and Tamir (1974) explored the ionisation and methylation of purine-6,8-diones, revealing insights into their physical properties and reactivity patterns, which can inform the synthesis of novel compounds with targeted properties (Rahat, Bergmann, & Tamir, 1974).

Chromatographic Applications

The use of purine derivatives in chromatography has been explored, highlighting their potential as stationary phases in gas chromatography. Zhang et al. (1998) synthesized and evaluated copper(II) complexes of bis(β-diketonato) with various purine derivatives, demonstrating their effectiveness in separating a range of organic compounds. This research points to the versatility of purine derivatives in analytical chemistry applications (Zhang et al., 1998).

Molecular Interactions in Polymorphs

The study of polymorphs of methylxanthines, closely related to purine derivatives, offers insights into their molecular interactions, which are essential for designing drugs with improved efficacy and stability. Latosinska et al. (2014) investigated the topology of interactions in methylxanthines polymorphs, providing a foundation for understanding how modifications in purine structures can affect their binding and recognition in biological systems (Latosinska et al., 2014).

Synthesis of Novel Purine Derivatives

Research on the synthesis of novel purine derivatives, including "this compound", contributes to the development of new materials and pharmaceuticals. Kato et al. (1991) presented a methodology for synthesizing benzo[1,2:4,5]dicycloheptene-1,9-dione derivatives, showcasing the potential of purine derivatives in synthetic organic chemistry (Kato et al., 1991).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the condensation of two molecules of 2-methylpropylamine with two molecules of uracil. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-methylpropylamine", "uracil" ], "Reaction": [ "Step 1: Two molecules of 2-methylpropylamine are reacted with two molecules of uracil in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This results in the formation of the intermediate 3,7-bis(2-methylpropyl)-2-uracilylpropylamine.", "Step 2: The intermediate is then cyclized by heating with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid. This results in the formation of the final product, 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS No.

730950-15-9

Molecular Formula

C13H20N4O2

Molecular Weight

264.329

IUPAC Name

3,7-bis(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-8(2)5-16-7-14-11-10(16)12(18)15-13(19)17(11)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,15,18,19)

InChI Key

XKHVGGWQNAGVJF-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.